molecular formula C20H28ClF2N5O2 B4296438 N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE

N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4296438
M. Wt: 443.9 g/mol
InChI Key: TWMPNLBBZILLEO-UHFFFAOYSA-N
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Description

N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-ethoxy-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-ethoxy-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the substitution of cyanuric chloride with appropriate amines in the presence of a base such as sodium carbonate. The reaction is often carried out in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-ethoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and catalysts such as palladium for coupling reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-ethoxy-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-ethoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring and its substituents can bind to active sites of enzymes or receptors, inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-ethoxy-1,3,5-triazine-2,4-diamine stands out due to its unique combination of substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2-N,2-N-dibutyl-4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-ethoxy-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClF2N5O2/c1-4-7-13-28(14-8-5-2)18-25-17(26-19(27-18)29-6-3)24-15-9-11-16(12-10-15)30-20(21,22)23/h9-12H,4-8,13-14H2,1-3H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMPNLBBZILLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE

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